![molecular formula C20H35N3O3 B12812851 2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate CAS No. 6307-88-6](/img/structure/B12812851.png)
2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes both diethylamino and hydroxypropan-2-yl groups attached to a benzoate core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate typically involves multiple steps. One common method includes the esterification of 4-aminobenzoic acid with 2-(diethylamino)ethanol, followed by the reaction with 1-(diethylamino)-3-chloropropan-2-ol under basic conditions. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of local anesthetics and other therapeutic agents.
Industry: Utilized in the manufacture of specialty chemicals and as an additive in various formulations.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate involves its interaction with specific molecular targets. In biological systems, it acts primarily as a sodium channel blocker, which is crucial for its anesthetic properties. The compound binds to the sodium channels in nerve cells, inhibiting the influx of sodium ions and thereby preventing the propagation of nerve impulses. This action results in the numbing effect characteristic of local anesthetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Procaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.
Lidocaine: A widely used local anesthetic with a faster onset and longer duration of action compared to procaine.
Benzocaine: A topical anesthetic with a simpler structure and different application profile.
Uniqueness
2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate is unique due to its dual diethylamino groups, which enhance its solubility and interaction with biological membranes. This structural feature distinguishes it from other local anesthetics and contributes to its specific pharmacological effects.
Propriétés
Numéro CAS |
6307-88-6 |
|---|---|
Formule moléculaire |
C20H35N3O3 |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 4-[[1-(diethylamino)-3-hydroxypropan-2-yl]amino]benzoate |
InChI |
InChI=1S/C20H35N3O3/c1-5-22(6-2)13-14-26-20(25)17-9-11-18(12-10-17)21-19(16-24)15-23(7-3)8-4/h9-12,19,21,24H,5-8,13-16H2,1-4H3 |
Clé InChI |
JCEUOAUCYNYHNW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(CN(CC)CC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12812773.png)
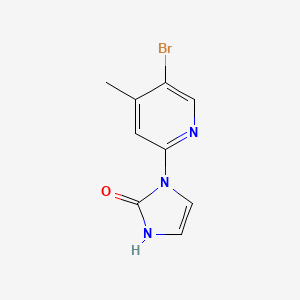

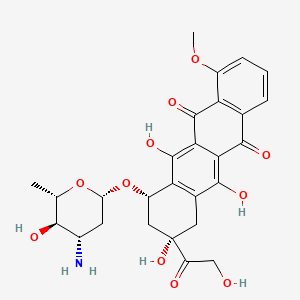

![Sodium 4,4'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B12812812.png)
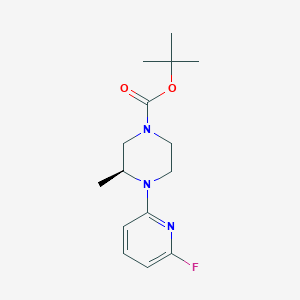
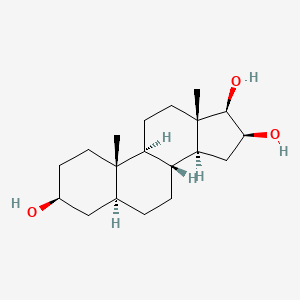
![3-[(2-Oxochromen-3-yl)methyl]chromen-2-one](/img/structure/B12812831.png)
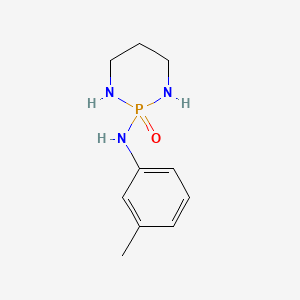
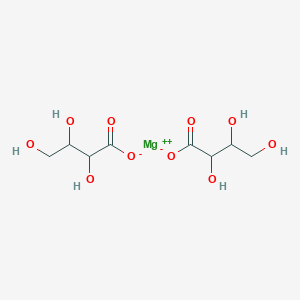
![6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12812843.png)
